
Ozenoxacin
概要
説明
オゼノキサシンは、非フッ素化キノロン系抗生物質であり、主に細菌性皮膚感染症であるとびひの治療に使用されます。オザネックスおよびゼピというブランド名で販売されています。 オゼノキサシンは、フルオロキノロン系抗生物質に対する耐性を発達させた細菌に対して有効です .
製法
オゼノキサシンは、一連の化学反応によって合成されます。合成には、ブロモキノロンとピリジルトリブチルスタンナン(スティルカップリング)のPd触媒クロスカップリングが含まれます。ピリジルトリブチルスタンナンは、対応するジハロピリジンから、メチルアミンによる求核置換反応、無水酢酸を用いたアセトアミドとしての保護、およびビス(トリブチル錫)によるPd触媒スタンニル化による有機錫への変換によって合成されます。 ブロモキノロンは、N-シクロプロピルアニリンとエトキシメチレンマロン酸ジエチルから、マイケル付加、続いてエトキシ基の脱離と高温でのフリーデル・クラフツアシル化によって生成されます .
準備方法
Ozenoxacin is synthesized through a series of chemical reactions. The synthesis involves the Pd-catalyzed cross-coupling of a bromoquinolone and a pyridyl tributylstannane (Stille coupling). The pyridyl tributylstannane is synthesized from the corresponding dihalopyridine through nucleophilic aromatic substitution with methylamine, protected as the acetamide using acetic anhydride, and converted to the organostannane through Pd-catalyzed stannylation with bis(tributyltin). The bromoquinolone is made from N-cyclopropyl aniline and diethyl ethoxymethylenemalonate, which react through a Michael addition, followed by elimination of the ethoxy group and a Friedel-Crafts acylation at elevated temperature .
化学反応の分析
オゼノキサシンは、以下の化学反応を起こします。
酸化と還元: これらの反応は、キノロン構造を修飾して抗菌活性を高めるために不可欠です。
置換: 求核置換反応は、ピリジルトリブチルスタンナン中間体の合成に使用されます。
カップリング反応: スティルカップリングとブッフバルト・ハートウィッグカップリングは、オゼノキサシンの合成に不可欠です.
これらの反応で使用される一般的な試薬には、メチルアミン、無水酢酸、ビス(トリブチル錫)、Pd触媒などがあります。 生成される主な生成物は、最終的なオゼノキサシン化合物に至る中間体です .
科学研究への応用
オゼノキサシンは、科学研究で幅広い用途があります。
科学的研究の応用
Ozenoxacin has a broad range of applications in scientific research:
Chemistry: It is used as a model compound in studying quinolone synthesis and reactions.
Biology: this compound is studied for its antibacterial properties and its ability to inhibit bacterial DNA replication enzymes.
Medicine: It is used in clinical trials for treating impetigo and other bacterial skin infections.
Industry: This compound is used in the pharmaceutical industry for developing topical antibacterial creams.
作用機序
オゼノキサシンは、細菌DNA複製酵素、特にDNAジャイレースとトポイソメラーゼIVを阻害することによって作用します。これらの酵素は、細菌のDNA複製、スーパーコイリング、染色体の凝縮に不可欠です。 これらの酵素を阻害することによって、オゼノキサシンは細菌の細胞分裂と複製を阻止し、細菌の細胞死を引き起こします .
類似の化合物との比較
オゼノキサシンは、モキシフロキサシン、レボフロキサシン、シプロフロキサシンなどの他のキノロン系抗生物質と比較されます。これらのフルオロキノロンとは異なり、オゼノキサシンは非フッ素化されており、安全性プロファイルが向上しています。 また、細胞内蓄積量が高く、DNAジャイレースとトポイソメラーゼIVに対する阻害活性も強いです . これにより、オゼノキサシンは、特定の耐性菌株に対してより効果的になります .
類似の化合物には以下が含まれます。
- モキシフロキサシン
- レボフロキサシン
- シプロフロキサシン
オゼノキサシン独自の非フッ素化構造と、細菌のエフロックスポンプを回避する能力により、キノロン系抗生物質に貴重な選択肢が加わります .
類似化合物との比較
Ozenoxacin is compared with other quinolone antibiotics such as moxifloxacin, levofloxacin, and ciprofloxacin. Unlike these fluoroquinolones, this compound is non-fluorinated, which gives it a better safety profile. It also shows higher intracellular accumulation and greater inhibitory activity against DNA gyrase and topoisomerase IV . This makes this compound more effective against certain resistant bacterial strains .
Similar compounds include:
- Moxifloxacin
- Levofloxacin
- Ciprofloxacin
This compound’s unique non-fluorinated structure and its ability to evade bacterial efflux pumps make it a valuable addition to the quinolone class of antibiotics .
生物活性
Ozenoxacin is a novel topical antibacterial agent primarily used for treating superficial skin infections, particularly impetigo. Its unique mechanism of action and efficacy against a range of pathogens, especially Gram-positive bacteria, make it a significant focus in dermatological pharmacotherapy. This article presents an overview of the biological activity of this compound, including its antimicrobial properties, anti-inflammatory effects, clinical efficacy in various studies, and potential therapeutic applications.
Antimicrobial Activity
This compound exhibits potent bactericidal activity against various Gram-positive bacteria, including Staphylococcus aureus (both methicillin-sensitive and methicillin-resistant strains) and Streptococcus pyogenes. The minimum inhibitory concentrations (MIC) for these pathogens are comparable to or lower than those of established antibiotics, indicating its effectiveness in treating resistant infections.
Table 1: Antimicrobial Efficacy of this compound
Pathogen | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus (MSSA) | ≤ 0.5 | |
Staphylococcus aureus (MRSA) | ≤ 0.5 | |
Streptococcus pyogenes | ≤ 0.5 | |
Cutibacterium acnes | 1 - 30 |
In vitro studies have demonstrated that this compound's antimicrobial activity is effective at concentrations ranging from 1 to 30 µg/mL against Cutibacterium acnes, a key contributor to acne vulgaris. This activity is complemented by its ability to inhibit the production of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α in human monocyte cell lines .
Anti-inflammatory Effects
Beyond its antimicrobial properties, this compound has shown significant anti-inflammatory effects. Research indicates that it reduces the phosphorylation of p38 mitogen-activated protein kinases (MAPK) and inhibits the degradation of IκB-α in keratinocytes and THP-1 cells. These actions contribute to its therapeutic effects on inflammatory conditions like acne .
Case Study: Efficacy in Inflammatory Acne
In a study involving animal models, topical application of this compound significantly suppressed ear swelling induced by heat-killed C. acnes. This suggests that this compound not only combats bacterial infection but also mitigates inflammation associated with acne .
Clinical Efficacy
This compound has been evaluated in multiple clinical trials for its efficacy and safety profile in treating impetigo and other superficial skin infections.
Table 2: Summary of Clinical Trials
Study Type | Population Size | Treatment Duration | Clinical Success Rate (%) | Reference |
---|---|---|---|---|
Phase I | 36 | 5 days | 50 | |
Phase III (Trial 1) | 335 | 5 days | 54.4 | |
Phase III (Trial 2) | 282 | 5 days | 88.8 |
The first phase III trial demonstrated that this compound was superior to placebo in achieving clinical success after five days of treatment (54.4% vs. 37.9%, P = .001). Additionally, microbiological success was significantly higher in the this compound group compared to placebo after just two days (87.2% vs. 63.9%, P = .002) .
Safety Profile
This compound is generally well-tolerated among patients, with adverse effects being minimal and not serious in nature. In clinical trials, only a small percentage of patients reported side effects related to the treatment .
特性
IUPAC Name |
1-cyclopropyl-8-methyl-7-[5-methyl-6-(methylamino)pyridin-3-yl]-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-11-8-13(9-23-20(11)22-3)15-6-7-16-18(12(15)2)24(14-4-5-14)10-17(19(16)25)21(26)27/h6-10,14H,4-5H2,1-3H3,(H,22,23)(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIJWUTXQAGSLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NC)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00947446 | |
Record name | Ozenoxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00947446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Ozenoxacin is a quinolone antibiotic drug. And, like most quinolones, ozenoxacin predominately executes its mechanism of action by entering into bacterial cells and acting to inhibit the bacterial DNA replication enzymes DNA gyrase A and topoisomerase IV. As DNA gyrase A and topoisomerase IV are essential to bacterial DNA replication activities including supercoiling, supercoil relaxation, chromosomal condensation, chromosomal decatenation and more, their inhibition is the principal action of ozenoxacin's mechanism and it has been demonstrated to be bactericidal against *S. aureus* and *S. pyogenes* organisms. | |
Record name | Ozenoxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12924 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
245765-41-7 | |
Record name | Ozenoxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=245765-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ozenoxacin [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0245765417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ozenoxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12924 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ozenoxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00947446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OZENOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0LH498RFO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Ozenoxacin's mechanism of action?
A1: this compound is a non-fluorinated quinolone antibiotic that exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV. [, , , , ] These enzymes are essential for bacterial DNA replication and cell division. By inhibiting these enzymes, this compound prevents bacterial DNA from unwinding and duplicating, leading to bacterial cell death. [, , , ]
Q2: How does this compound's dual-targeting mechanism differ from other quinolones?
A2: Unlike some other quinolones that preferentially target either DNA gyrase or topoisomerase IV, this compound exhibits potent inhibitory activity against both enzymes at low concentrations. [, ] This dual-targeting mechanism may contribute to its enhanced antibacterial activity and lower potential for resistance development. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: Unfortunately, the provided research excerpts do not disclose the exact molecular formula and weight of this compound.
Q4: How does the lack of a fluorine atom in this compound affect its activity compared to other fluoroquinolones?
A4: Although this compound lacks a fluorine atom commonly found in fluoroquinolones, it demonstrates potent antibacterial activity, even surpassing some fluoroquinolones in certain cases. [, , , ] Studies have shown that this compound is highly effective against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MRSA), including strains resistant to other quinolones like ciprofloxacin and levofloxacin. [, , ]
Q5: Are there any studies exploring modifications to the this compound structure and their impact on activity?
A5: The provided research excerpts do not delve into specific structural modifications of this compound and their impact on activity.
Q6: What is the stability profile of this compound in different formulations?
A6: Research indicates that this compound demonstrates good stability in both ointment and cream formulations. [, , , ] Studies evaluating its stability under various conditions, including different temperatures and humidity levels, showed that this compound remained stable for the duration of the studies. [, ] Additionally, research has explored nano-emulgel formulations of this compound, which exhibited promising stability profiles over 6 months. [, ]
Q7: What is the systemic absorption of this compound after topical application?
A7: Studies in humans have consistently shown negligible systemic absorption of this compound after topical application of the cream or ointment formulations. [, , , , ] Even when applied to large skin areas or for extended periods, plasma concentrations of this compound remained below the limit of quantification in most cases, indicating minimal systemic exposure. [, , , , ]
Q8: Does this compound accumulate in skin tissues after topical application?
A8: Yes, research demonstrates that this compound achieves high concentrations in the stratum corneum (the outermost layer of the skin) following topical application. [] Concentrations were found to be higher with twice-daily application compared to once-daily application. [] While lower concentrations were detected in the epidermis, levels in the dermis were generally below the limit of quantification, suggesting minimal penetration into deeper skin layers. []
Q9: Are there any known drug-transporter interactions or effects on drug-metabolizing enzymes associated with this compound?
A9: The provided research excerpts do not specifically address this compound's interactions with drug transporters or its effects on drug-metabolizing enzymes.
Q10: What is the in vitro activity of this compound against common skin pathogens?
A10: this compound displays potent in vitro activity against a wide range of Gram-positive bacteria, including Staphylococcus aureus (S. aureus) and Streptococcus pyogenes (S. pyogenes), which are primary pathogens responsible for impetigo. [, , , , , , ] It demonstrates excellent activity against both methicillin-susceptible and methicillin-resistant S. aureus (MRSA) strains. [, , , , , , ] Furthermore, this compound exhibits greater bactericidal activity compared to mupirocin and fusidic acid, achieving a 3-log reduction in colony-forming units within 4 hours. []
Q11: What in vivo models have been used to evaluate this compound's efficacy?
A11: Researchers have utilized a mouse model of S. aureus dermal infection to assess the efficacy of various this compound concentrations and formulations. [] The findings from these studies demonstrated that this compound effectively reduced bacterial load in the infected mice, even surpassing the efficacy of mupirocin and retapamulin ointments. []
Q12: What is the clinical efficacy of this compound in treating impetigo?
A12: Several clinical trials have demonstrated that this compound 1% cream is effective in treating impetigo in both adults and children. [, , , , , ] These trials showed that this compound achieved significantly higher clinical and microbiological success rates compared to placebo. [, , , , , ] Moreover, this compound exhibited a rapid onset of action and was well-tolerated by patients. [, , , , , ]
Q13: What is the potential for resistance development with this compound?
A13: Studies suggest that this compound has a low potential for selecting resistant mutants, even in strains with pre-existing mutations in the quinolone resistance-determining region (QRDR). [, , ] Its dual-targeting mechanism, rapid penetration into bacterial cells, and high mutant prevention concentration (MPC) contribute to its low resistance profile. [, , ]
Q14: Does this compound exhibit activity against strains resistant to other topical antibiotics, such as mupirocin?
A14: Yes, studies show that this compound demonstrates good activity against mupirocin-resistant staphylococci. [, , , ] This characteristic makes it a potentially valuable alternative treatment option for impetigo and other skin infections caused by mupirocin-resistant strains. [, , , ]
Q15: What is the safety profile of this compound based on preclinical and clinical studies?
A15: Preclinical studies in juvenile rats and dogs indicated that this compound is well-tolerated and does not exhibit the typical quinolone-induced arthropathy observed with some other quinolones. [] In clinical trials, this compound was also well-tolerated by both adults and children with minimal systemic absorption. [, , , , , , ] The most common adverse events were mild and transient application site reactions, such as erythema and pruritus, which were comparable to placebo. []
Q16: Are there any concerns regarding the potential for phototoxicity or photoallergy with this compound?
A16: Studies specifically evaluating the phototoxic and photoallergic potential of this compound cream formulations in healthy volunteers found no evidence of these effects. [, ] These findings suggest that, unlike some fluoroquinolones, this compound may pose a lower risk of phototoxicity and photoallergy. [, ]
Q17: Are there any long-term safety concerns associated with this compound use?
A17: The available research primarily focuses on short-term use of this compound for treating impetigo, and long-term safety data are limited. Further research is needed to fully assess the potential for long-term adverse effects.
Q18: What analytical methods are used to quantify this compound in biological samples?
A18: Researchers employed liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to quantify this compound concentrations in various matrices, including plasma, skin biopsies, and tape stripping samples. [, , ] This highly sensitive and specific technique enables accurate measurement of this compound levels, even at low concentrations. [, , ]
Q19: Are there any established bioassays for evaluating this compound's activity?
A19: Research has investigated the development and validation of a microbiological assay (bioassay) for determining the efficacy and bioactivity of this compound in pharmaceutical products. [] This assay utilizes a two-stage cylinder plate method with Salmonella enterica serotype Abony as the test organism. [] The assay demonstrated good linearity, precision, and accuracy for quantifying this compound in cream formulations. []
Q20: How does this compound compare to other topical antibiotics used to treat impetigo, such as mupirocin and retapamulin?
A20: this compound exhibits several advantages over existing topical antibiotics like mupirocin and retapamulin. It has demonstrated superior in vitro activity against both methicillin-susceptible and methicillin-resistant S. aureus (MRSA), including strains resistant to mupirocin and retapamulin. [, , , , , , ] Furthermore, clinical trials showed that this compound achieved higher clinical and microbiological cure rates compared to placebo, with a rapid onset of action and a favorable safety profile. [, , , , , ] While mupirocin and retapamulin remain viable options, this compound offers a valuable alternative, particularly in cases of resistance or treatment failure with these agents.
Q21: What are the potential cost implications of using this compound compared to other topical antibiotics?
A21: While this compound offers several clinical advantages, it's important to consider cost implications. Real-world studies comparing the economic consequences of this compound versus mupirocin and fusidic acid for treating impetigo in Spain found that this compound was associated with lower overall costs, driven by shorter treatment durations and fewer complications. []
Q22: Are there any ongoing studies exploring new applications for this compound?
A22: Research is exploring the potential of this compound for treating other bacterial skin infections beyond impetigo. For instance, one study investigated its efficacy in treating green nail syndrome caused by Pseudomonas aeruginosa and Achromobacter xylosoxidans, with promising results. [] Additionally, researchers are investigating this compound's activity against Propionibacterium acnes, suggesting its potential use in treating acne vulgaris. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。